2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15670758
InChI: InChI=1S/C24H21ClN4O3S/c1-32-22-12-17(8-11-21(22)30)13-26-28-23(31)15-33-24-27-19-4-2-3-5-20(19)29(24)14-16-6-9-18(25)10-7-16/h2-13,30H,14-15H2,1H3,(H,28,31)/b26-13-
SMILES:
Molecular Formula: C24H21ClN4O3S
Molecular Weight: 481.0 g/mol

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

CAS No.:

Cat. No.: VC15670758

Molecular Formula: C24H21ClN4O3S

Molecular Weight: 481.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide -

Specification

Molecular Formula C24H21ClN4O3S
Molecular Weight 481.0 g/mol
IUPAC Name 2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C24H21ClN4O3S/c1-32-22-12-17(8-11-21(22)30)13-26-28-23(31)15-33-24-27-19-4-2-3-5-20(19)29(24)14-16-6-9-18(25)10-7-16/h2-13,30H,14-15H2,1H3,(H,28,31)/b26-13-
Standard InChI Key OXUBFMAGXIHONM-ZMFRSBBQSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O
Canonical SMILES COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Introduction

Structural Features and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzimidazole Core: A bicyclic aromatic system comprising fused benzene and imidazole rings. The 1-position is substituted with a 4-chlorobenzyl group, enhancing lipophilicity and potential membrane permeability.

  • Sulfanyl-Acetohydrazide Chain: A thioether (-S-) linkage connects the benzimidazole to an acetohydrazide group, which may facilitate hydrogen bonding and metal chelation.

  • 4-Hydroxy-3-Methoxybenzylidene Moiety: An aromatic hydrazone Schiff base substituent with hydroxyl and methoxy groups, contributing to redox activity and antioxidant potential .

The molecular formula is C₂₄H₂₁ClN₄O₃S, with a molar mass of 481.0 g/mol. The isomeric SMILES string (COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O) highlights the (Z)-configuration of the hydrazone bond, critical for spatial orientation and biological interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₄H₂₁ClN₄O₃S
Molecular Weight (g/mol)481.0
IUPAC Name2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide
Canonical SMILESCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O
PubChem CID135437801

Synthesis and Chemical Reactivity

Physicochemical Properties

Predicted properties include:

  • LogP: ~3.1 (moderate lipophilicity, suitable for oral bioavailability).

  • Aqueous Solubility: <0.1 mg/mL (poor solubility, necessitating formulation adjuvants).

  • pKa: 8.7 (weak base, protonatable under physiological conditions) .

Hypothesized Biological Activities

Anticancer Mechanisms

The sulfanyl group may act as a Michael acceptor, covalently binding to cysteine residues in oncogenic proteins like tubulin or kinases. In silico studies suggest moderate affinity for EGFR (IC₅₀ ~5 µM) and VEGFR-2 (IC₅₀ ~7 µM) .

Antioxidant Capacity

The 4-hydroxy-3-methoxyphenyl group likely donates hydrogen atoms to neutralize free radicals, with predicted ORAC values of 12,000 µmol TE/g .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceHypothesized Activity
Target CompoundC₂₄H₂₁ClN₄O₃S481.04-Hydroxy-3-methoxybenzylideneBroad-spectrum antimicrobial
Ethylidene Analog C₂₅H₂₃ClN₄O₃S495.0Ethylidene substituentEnhanced anticancer activity
2-Chlorobenzyl Derivative C₂₅H₂₃ClN₄O₄S510.02-Chlorobenzyl, additional methoxyImproved solubility

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